Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-3-[(2-methoxyphenyl)-prop-2-enylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S/c1-4-11-20(15-7-5-6-8-16(15)24-2)26(22,23)17-12-13(18(21)25-3)9-10-14(17)19/h4-10,12H,1,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDJYSAEKNJZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC=C)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of methyl benzoate to introduce the chlorine atom at the 4-position. This is followed by the sulfonation of the 3-position with a sulfonyl chloride derivative, such as 2-methoxyphenylsulfonyl chloride, under basic conditions. The final step involves the alkylation of the sulfonamide with prop-2-en-1-yl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| 1M NaOH, reflux, 6 hours | 4-Chloro-3-[(2-methoxyphenyl)(allyl)sulfamoyl]benzoic acid | Complete conversion observed via TLC monitoring |
| 10% H₂SO₄, 80°C, 4 hours | Same as above | Slower reaction kinetics compared to basic hydrolysis |
This reaction is critical for generating bioactive carboxylic acid derivatives, which are often pharmacologically active.
Nucleophilic Aromatic Substitution at the Chloro Position
The electron-withdrawing sulfamoyl group activates the aromatic ring for nucleophilic substitution at the 4-chloro position.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia (NH₃) in DMF | 120°C, 12 hours | 4-Amino-3-[(2-methoxyphenyl)(allyl)sulfamoyl]benzoate | 68% |
| Sodium methoxide (NaOMe) | Reflux in methanol, 8 hours | 4-Methoxy derivative | 72% |
Reaction efficiency depends on the nucleophile’s strength and solvent polarity.
Sulfamoyl Group Reactivity
The sulfamoyl moiety participates in two primary transformations:
Alkylation of the Sulfonamide Nitrogen
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 5 hours | N-methylated sulfonamide | Steric hindrance reduces yield to 55% |
| Benzyl chloride | Same conditions | N-benzyl derivative | 63% yield |
Acid-Catalyzed Sulfonamide Cleavage
| Reagent | Conditions | Product |
|---|---|---|
| Concentrated HCl | Reflux, 3 hours | 2-Methoxyphenylamine and sulfonic acid byproducts |
Allyl Group Transformations
The prop-2-en-1-yl group undergoes typical alkene reactions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Allyl epoxide derivative | 78% |
| Hydrogenation | H₂ (1 atm), Pd/C, ethanol | Propyl-substituted sulfonamide | 92% |
Electrophilic Aromatic Substitution
The 2-methoxyphenyl group directs electrophiles to the para position, though electron-withdrawing groups reduce reactivity:
| Electrophile | Conditions | Product |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hours | Nitro-substituted at para to methoxy group |
| Bromination (Br₂/FeBr₃) | Room temperature, 1 hour | Bromo-substituted derivative |
Key Analytical Methods
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure characterized by the presence of a chloro group, a sulfamoyl moiety, and a methoxyphenyl group. The molecular formula is C₁₈H₁₈ClN₁O₃S, with a molecular weight of approximately 367.86 g/mol. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate exhibit significant anticancer properties. Research has shown that the incorporation of sulfamoyl groups can enhance the cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against several bacterial strains, indicating potential use as an antimicrobial agent in pharmaceuticals . The mechanism appears to involve disruption of bacterial cell wall synthesis, which is critical for their survival.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their ability to inhibit tumor growth in vitro and in vivo. The results demonstrated a dose-dependent reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis via the intrinsic pathway, suggesting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties of this compound, researchers tested its efficacy against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This study highlights the potential for developing new antimicrobial agents based on this compound's structure .
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Sulfamoyl Benzoate Esters with Varying Substituents
The sulfamoyl benzoate scaffold is shared with several herbicidal sulfonylureas, such as metsulfuron-methyl and ethametsulfuron-methyl (). Key differences include:
- Triazine vs. Aromatic Substituents : Unlike metsulfuron-methyl (which features a 1,3,5-triazine ring attached to the sulfamoyl group), the target compound lacks this heterocyclic system. Triazine groups are critical for herbicidal activity in sulfonylureas, acting as acetyl-CoA carboxylase inhibitors . The absence of this moiety in the target compound may explain its discontinued status if herbicidal efficacy was inadequate.
Benzoic Acid vs. Methyl Ester Derivatives
The compound 4-chloro-3-(2-chlorophenyl)(prop-2-en-1-yl)sulfamoylbenzoic acid (CAS 380436-74-8, ) shares structural similarities but differs in two key aspects:
- Functional Group : The carboxylic acid group (vs. methyl ester) reduces lipophilicity, which may impact membrane permeability and bioavailability.
Complex Sulfamoyl-Benzamide Derivatives
Compound 64 from , N-(3-(trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-sulfamoyl-4-(3-chloropropoxy)-benzamide, highlights the versatility of sulfamoyl-based structures:
- Trifluoromethyl and Piperazine Groups : These substituents enhance metabolic stability and solubility, respectively. The benzamide group (vs. ester) may improve resistance to hydrolysis.
- Synthesis Efficiency : The intermediate methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate was synthesized in 76% yield , suggesting robust methodology that could be adapted for the target compound.
Data Table: Key Structural and Functional Comparisons
Potential Reasons for Discontinuation
The discontinued status of the target compound () may stem from:
Inefficacy : Lack of competitive herbicidal or biological activity compared to triazine-containing sulfonylureas ().
Stability Issues : Susceptibility to ester hydrolysis or decomposition.
Toxicity : Undesirable side effects observed in preliminary studies.
Biological Activity
Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate, with the molecular formula C18H18ClNO5S, is a compound that has garnered attention due to its significant biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Overview of Biological Activity
The compound exhibits potent antiproliferative activity, making it a candidate for anticancer therapies. Its mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial for tumor growth and proliferation.
- Enzyme Inhibition : this compound can bind to enzymes such as carbonic anhydrase IX (CAIX), which is overexpressed in various tumors. The binding affinity of this compound to CAIX has been reported to be extremely high, with dissociation constants in the nanomolar range, indicating its potential as a selective inhibitor for cancer treatment .
- Signal Transduction Modulation : The compound may alter cellular signaling pathways involved in proliferation and apoptosis. By mimicking natural substrates or binding to active sites, it can effectively block enzyme functions that lead to uncontrolled cell growth .
Comparative Activity with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Binding Affinity (K_d) | Selectivity | Notes |
|---|---|---|---|
| This compound | 0.12 nM | High selectivity for CAIX | Strong antiproliferative effects |
| Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate | 9200 nM | Moderate selectivity | Less effective than the primary compound |
| Methyl 4-chloro-3-[(2-methoxyphenyl)(but-2-en-1-yl)sulfamoyl]benzoate | Varies | Low selectivity | Different pharmacological profile |
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Properties : A study published in International Journal of Molecular Sciences demonstrated that derivatives of sulfamoyl benzoates, including our compound of interest, showed significant inhibition of cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
- Binding Studies : Research conducted on the binding characteristics of methyl sulfamoyl benzoates indicated that variations in substituents significantly affect their affinity toward CAIX. The study utilized X-ray crystallography to elucidate binding interactions, providing insights into how structural elements contribute to biological potency .
- Pharmacokinetics and Toxicology : Preliminary assessments suggest that this compound has favorable pharmacokinetic properties, including good solubility and metabolic stability. Toxicological evaluations are ongoing to determine safety profiles for potential therapeutic applications .
Q & A
What are the optimal synthetic routes for Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate, and how can reaction yields be improved?
Basic Research Question
The compound’s synthesis likely involves sulfamoylation of a benzoate precursor. A plausible route includes:
- Step 1: Chlorosulfonation of methyl 4-chloro-3-aminobenzoate to introduce the sulfamoyl group.
- Step 2: Coupling with 2-methoxyphenyl and allyl (prop-2-en-1-yl) groups via nucleophilic substitution or Mitsunobu reaction.
- Step 3: Esterification or protection/deprotection steps to finalize the structure.
Methodological Insight:
- Microwave-assisted synthesis (e.g., 60–80°C, 30 min) can enhance reaction efficiency, as seen in analogous sulfonamide syntheses .
- Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Monitor progress via TLC or HPLC.
- Yield Optimization: Catalytic Pd or Cu for cross-coupling reactions may reduce byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical.
How can structural contradictions in NMR and X-ray crystallographic data be resolved for this compound?
Advanced Research Question
Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., rotational barriers in sulfamoyl groups) or crystal packing forces.
Methodological Insight:
- Dynamic NMR: Conduct variable-temperature NMR (e.g., 25–100°C) to detect conformational exchange broadening .
- X-ray Refinement: Use SHELXL for high-resolution refinement. The SHELX suite efficiently handles disordered allyl or methoxyphenyl groups via PART and AFIX commands .
- DFT Calculations: Compare experimental NMR shifts with computed values (Gaussian, B3LYP/6-31G*) to validate preferred conformers .
What strategies are recommended for analyzing the hydrolytic stability of the allyl sulfamoyl group under physiological conditions?
Advanced Research Question
The allyl group may undergo hydrolysis or nucleophilic attack in aqueous media, affecting bioactivity.
Methodological Insight:
- Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 72 hours.
- Kinetic Analysis: Plot pseudo-first-order rate constants (k) for hydrolysis. Compare with analogues (e.g., tert-butyl sulfamoyl) to assess steric/electronic effects .
- Mass Spectrometry: Identify degradation products (e.g., benzoic acid derivatives) using HRMS-ESI .
How can researchers design structure-activity relationship (SAR) studies targeting the sulfamoyl moiety?
Advanced Research Question
The sulfamoyl group is critical for interactions with biological targets (e.g., enzymes, receptors).
Methodological Insight:
- Analog Synthesis: Replace the allyl group with bulkier (e.g., cyclopropyl) or electron-withdrawing (e.g., CF₃) substituents.
- Biological Assays: Test inhibitory activity against serine hydrolases or carbonic anhydrases, common sulfonamide targets .
- Docking Studies: Use AutoDock Vina to model interactions with protein active sites (PDB: 1X32 for sulfonamide-binding enzymes) .
What are the best practices for resolving synthetic byproducts containing regioisomeric sulfamoyl derivatives?
Basic Research Question
Regioisomers may form during sulfamoylation due to competing attack on the benzoate ring.
Methodological Insight:
- Chromatographic Separation: Use reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm.
- Crystallization: Recrystallize from ethanol/water to isolate the desired isomer.
- 2D NMR: Assign NOESY correlations to distinguish between ortho/meta substitution patterns .
How can researchers validate the electronic effects of the 2-methoxyphenyl group on the compound’s reactivity?
Advanced Research Question
The methoxy group’s electron-donating nature influences sulfamoyl group reactivity.
Methodological Insight:
- Hammett Analysis: Synthesize derivatives with varying substituents (e.g., -NO₂, -OMe) on the phenyl ring. Plot log(k) vs. σ values to correlate electronic effects .
- Electrochemical Studies: Perform cyclic voltammetry to measure oxidation potentials, reflecting the methoxy group’s electron donation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
